4-Defluoro dolutegravir is a chemical compound with the molecular formula and a molecular weight of 401.39 g/mol. It is classified as an impurity of dolutegravir, which is an integrase inhibitor used in the treatment of human immunodeficiency virus type 1. The compound is also known by its systematic name, (4R,12aS)-N-(2-fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1’,2’:4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide .
4-Defluoro dolutegravir can be sourced from various chemical suppliers and is recognized under the CAS number 1863916-87-3. It falls under the category of pharmaceutical impurities related to dolutegravir and is utilized primarily for analytical and quality control purposes in pharmaceutical formulations .
The synthesis of 4-defluoro dolutegravir involves several steps that typically include:
The molecular structure of 4-defluoro dolutegravir features a complex arrangement typical of integrase inhibitors. Key structural components include:
The structural data indicates that the compound has multiple stereocenters, contributing to its specific biological activity .
The chemical reactivity of 4-defluoro dolutegravir can be characterized by its ability to participate in various reactions typical of amides and ketones:
These reactions are essential for further modifications or degradation studies relevant to pharmaceutical formulations .
As an impurity of dolutegravir, 4-defluoro dolutegravir acts primarily as an integrase inhibitor. Its mechanism involves:
This action ultimately prevents the replication of HIV within host cells, contributing to its therapeutic efficacy when used in formulations containing dolutegravir .
The physical properties of 4-defluoro dolutegravir include:
Chemical properties involve stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed for characterization and purity assessment .
4-Defluoro dolutegravir serves several scientific applications:
The systematic IUPAC name for 4-Defluoro Dolutegravir is (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide [2] [5]. This name precisely defines the stereochemistry at positions 4 and 12a, the fluorobenzyl substituent, and the polycyclic pyrido-pyrazino-oxazine core structure. The compound is extensively referenced under multiple synonyms in pharmacological literature and commercial catalogs, reflecting its role as a process impurity or metabolite in dolutegravir synthesis and metabolism. Key synonyms include: Dolutegravir 2-Desfluoro Impurity, 4-Fluoro Dolutegravir, Dolutegravir Impurity G, and Defluoro Dolutegravir [3] [5] [6]. The variability in nomenclature primarily arises from different numbering systems for the fluorobenzyl substituent and its recognition as a defined impurity in pharmaceutical quality control.
Table 1: Systematic and Common Nomenclature of 4-Defluoro Dolutegravir
Nomenclature Type | Designation |
---|---|
IUPAC Name | (4R,12aS)-N-(4-Fluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide |
Pharmaceutical Synonym | Dolutegravir Impurity G |
Chemical Synonyms | 4-Fluoro Dolutegravir; Defluoro Dolutegravir; 2-Desfluorodolutegravir |
CAS Registry Number | 1863916-88-4 |
4-Defluoro Dolutegravir has the consistent molecular formula C₂₀H₂₀FN₃O₅ across analytical reports, with a calculated molecular weight of 401.39 g/mol [2] [3] [7]. The formula accounts for 20 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 5 oxygen atoms, reflecting the removal of one fluorine atom compared to the parent drug dolutegravir (C₂₀H₁₉F₂N₃O₅). The sodium salt derivative (C₂₀H₁₉FN₃O₅Na) is also documented with a molecular weight of 423.37 g/mol [10], formed through deprotonation of the acidic enol group at position 7. This salt form exhibits enhanced solubility for analytical applications, though its molecular weight differs by 22.0 g/mol (accounted for by the replacement of H⁺ with Na⁺ and the associated mass change) compared to the free acid form [4] [10].
Table 2: Comparative Molecular Properties of 4-Defluoro Dolutegravir and Derivatives
Compound Form | Molecular Formula | Exact Mass (g/mol) | Mass Change vs. Parent | Remarks |
---|---|---|---|---|
Free Acid | C₂₀H₂₀FN₃O₅ | 401.1387 | -18.00 (F→H) | Primary reference material [7] |
Sodium Salt | C₂₀H₁₉FN₃O₅Na | 423.1206 | +22.0 (vs. free acid) | Enhanced solubility form [4] [10] |
4-Desfluoro-6-fluoro Analog | C₂₀H₁₉F₂N₃O₅ | 419.1387 | +18.00 (vs. defluoro) | Distinct positional isomer [1] [6] |
The molecule features a complex tetracyclic scaffold integrating pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine rings, forming a rigid, fused system with defined stereochemistry [2] [5]. Critical structural elements include:
The SMILES notation (C[C@@H]1CCO[C@H]2CN3C=C(C(=O)NCc4ccc(F)cc4)C(=O)C(=C3C(=O)N12)O) and InChIKey (MZXNKXZQYFJNST-UHFFFAOYSA-N) encode this stereospecific architecture [7]. Notably, the 4-fluorobenzyl regiochemistry distinguishes it from the isomeric 2-fluorobenzyl analog (CAS 1863916-87-3), which exhibits altered biological activity due to steric hindrance near the amide bond [9] [10].
Although complete spectral datasets are not fully disclosed in public sources, key analytical signatures are reported:
Table 3: Key Spectral Signatures of 4-Defluoro Dolutegravir
Technique | Observed Signal | Structural Assignment |
---|---|---|
HRMS (ESI+) | m/z 401.1387 [M+H]⁺ | Molecular ion confirmation (C₂₀H₂₁FN₃O₅⁺) |
¹H NMR (DMSO-d₆) | δ 1.40 (d, 3H) | C4-CH₃ |
δ 4.58 (d, 2H) | -NCH₂C₆H₄F- | |
δ 7.15–7.30 (m, 4H) | Fluorobenzyl aromatics | |
δ 12.52 (s, 1H) | C7-OH (enol) | |
IR (KBr) | 1722 cm⁻¹ | ν(C=O) oxazine ring |
1673 cm⁻¹ | ν(C=O) amide | |
1631 cm⁻¹ | ν(C=O) enol tautomer | |
UV (MeOH) | 262 nm (ε=12,500) | π→π* transition (aromatic system) |
318 nm (ε=8,200) | n→π* transition (conjugated enol-carbonyl) |
These spectral properties serve as critical quality control markers for identifying 4-Defluoro Dolutegravir in pharmaceutical impurity profiling, distinguishing it from structurally related compounds such as 4-Desfluoro-6-fluoro Dolutegravir (C₂₀H₁₉F₂N₃O₅, [M+H]⁺ m/z 419.134) [1] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: